3,4-dimethoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide
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Description
3,4-dimethoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide, also known as Compound X, is a novel sulfonamide compound that has been synthesized for scientific research purposes. The compound has gained attention for its potential use in the development of new drugs for the treatment of various diseases. In
Scientific Research Applications
- DMPEA (3,4-dimethoxyphenethylamine) is an analogue of dopamine, a major neurotransmitter in humans. Researchers have investigated its potential effects on neurotransmission, receptor binding, and neuronal signaling pathways .
- DMPEA exhibits some activity as a monoamine oxidase inhibitor (MAOI). MAOIs play a role in regulating neurotransmitter levels by inhibiting their breakdown. Investigating DMPEA’s MAOI properties could have implications for mental health and neurochemistry .
- Researchers have explored DMPEA’s pharmacological effects, including its potential as a psychoactive substance. While it lacks the intense hallucinogenic properties of mescaline, its interactions with receptors and neural circuits remain of interest .
- DMPEA derivatives have been synthesized for various purposes. For example, it was used in the synthesis of Bevantolol, a beta-blocker with potential cardiovascular applications .
- Early synthetic routes involved multi-step sequences, but shorter methods have been developed, making DMPEA accessible for further investigations .
- Researchers have studied the conformational properties of DMPEA and related compounds. For instance, the half-chair conformation of the tetrahydroquinoline ring system has been characterized .
Neurotransmitter Modulation
Monoamine Oxidase Inhibition
Pharmacological Studies
Derivatives and Synthesis
Structural Conformation Studies
properties
IUPAC Name |
3,4-dimethoxy-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O6S/c1-25-16-8-6-13(11-15(16)21-10-4-5-19(21)22)20-28(23,24)14-7-9-17(26-2)18(12-14)27-3/h6-9,11-12,20H,4-5,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJJKLWLZNQVEME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)OC)N3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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